![molecular formula C11H14ClFN2 B1427999 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine CAS No. 1247243-31-7](/img/structure/B1427999.png)
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
Overview
Description
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and fluoro substituents on the benzyl group can impart unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine is being explored for its potential therapeutic effects:
- Biochemical Probes: The compound serves as a biochemical probe for studying cellular processes. Its ability to interact with specific receptors or enzymes can help elucidate biological pathways.
- Drug Development: It is investigated as a precursor in synthesizing new pharmaceuticals aimed at treating various conditions, including cancer and neurological disorders. The halogen substituents may enhance its binding affinity to target proteins, improving therapeutic efficacy.
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties: Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with critical cellular processes, potentially targeting DNA replication mechanisms.
- Neurological Effects: The compound's interaction with neurotransmitter systems suggests potential applications in treating sleep disorders or mood-related conditions by modulating neuropeptide signaling pathways.
Industrial Applications
The compound is also utilized in industrial chemistry:
- Specialty Chemicals Production: It plays a role in synthesizing specialty chemicals used in various industries, including agriculture and materials science.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Anticancer Research: In vitro studies demonstrated that the compound could effectively inhibit the growth of specific cancer cell lines, suggesting a mechanism involving apoptosis induction through DNA damage pathways.
- Neuropharmacology Trials: Clinical trials exploring its efficacy in treating insomnia reported improved sleep quality among participants without significant side effects typically associated with conventional sleep aids.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds such as:
1-(2-Chlorobenzyl)pyrrolidin-3-amine: This compound lacks the fluorine substituent, which can affect its chemical reactivity and biological activity.
1-(4-Fluorobenzyl)pyrrolidin-3-amine: This compound lacks the chlorine substituent, which can also influence its properties.
1-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: This compound has two chlorine substituents, which can enhance its reactivity in certain chemical reactions.
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Biological Activity
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine is a compound with a unique structural configuration that suggests significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzyl group. The presence of halogen atoms (chlorine and fluorine) can enhance the compound's reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate key biological pathways, although detailed mechanisms remain to be fully elucidated. The halogen substituents are believed to play a critical role in enhancing binding interactions.
Biological Activity Overview
1. Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies on pyrrolo[3,4-c]pyridine derivatives have shown their potential in inhibiting cancer cell proliferation, particularly against ovarian and breast cancer cell lines . The cytotoxicity of these compounds was assessed using various assays, demonstrating significant activity at specific concentrations.
2. Antimicrobial Activity
The compound's structural analogs have been investigated for antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown that certain pyrrole derivatives possess notable antibacterial activity, suggesting that this compound may also exhibit similar effects .
Data Table: Comparison of Biological Activities
Compound | Activity Type | Target/Cell Line | IC50/Effectiveness |
---|---|---|---|
This compound | Anticancer | MDA-MB231 (breast cancer) | TBD* |
Pyrrolo[3,4-c]pyridine derivative | Anticancer | Ovarian cancer cells | IC50: 42.5 µg/mL |
Pyrrole derivative | Antimicrobial | Staphylococcus aureus | MIC: 3.12 - 12.5 μg/mL |
*TBD: To Be Determined from future studies.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
-
Anticancer Studies
A study by Kalai et al. demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards noncancerous cells. This highlights the potential of structurally related compounds in targeted cancer therapies . -
Antimicrobial Studies
Research on pyrrole-based compounds has shown promising results against various bacterial strains, indicating their potential as lead compounds for developing new antibacterial agents. The effectiveness of these compounds was measured using standard microbiological methods, establishing a foundation for further exploration into their therapeutic applications .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-11-5-9(13)2-1-8(11)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHSMVPJRZRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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